2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one
Overview
Description
“2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are key components of DNA and RNA and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied . For instance, one synthetic approach involves the reaction of β-ketoacetate with pyridine-2-carboximidamide salt and phenylacetaldehydes . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . The InChI string for a similar compound, “2-Pyrimidinamine, 4-chloro-6-methyl-”, is "InChI=1S/C5H6ClN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)" .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions . For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques . For instance, the molecular weight of “4-Pyrimidinamine, 6-chloro-2-(methylthio)-” is 175.639 .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: The chemical serves as a base for synthesizing various derivatives, particularly those containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. These compounds have shown plant growth-stimulating effects (Pivazyan et al., 2019).
- Formation of Complex Structures: It's involved in the formation of tetranuclear Cu(I) clusters, a process that includes cleavage of C-S bonds in certain ligands (Huang et al., 2007).
- Creation of Isostructural Compounds: This compound has been used to create isostructural compounds that form hydrogen-bonded sheets, which are significant for understanding polarization and electronic structures (Trilleras et al., 2009).
Biological Activity
- Antifungal Abilities: Some derivatives of this compound have demonstrated effective antifungal abilities against various phytopathogenic fungi, showing potential in agricultural applications (Zhang et al., 2016).
- Moderate Biological Activities: Certain synthesized derivatives have displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Pharmacological Exploration
- Inhibitor Development: It's a base for developing inhibitors of transcription factors like NF-kappaB and AP-1, contributing to potential treatments for diseases associated with impaired signaling (Palanki et al., 2000).
Optical and Electronic Applications
- Nonlinear Optical Exploration: Derivatives of this compound are significant in the field of nonlinear optics (NLO), with potential applications in medicine and optoelectronics (Hussain et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c1-14-8(15)4-7(13-9(14)10)6-2-3-11-5-12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXGRHSRZFQWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1Cl)C2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591723 | |
Record name | 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503860-54-6 | |
Record name | 2-Chloro-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503860-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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